2-[1-(methylamino)cyclopropyl]phenol

Medicinal chemistry Physicochemical profiling Structure-property relationships

Researchers targeting serotonin receptors often need constrained scaffolds with favorable CNS drug-like properties. 2-(Methylaminocyclopropyl)phenol offers: - Intramolecular H-bonding between ortho -OH and methylamino N, masking polarity without losing target engagement. - Cyclopropane preorganization for reduced entropic binding penalty vs. flexible aminoalkylphenols. - Ideal HBD (2) and logP (1.3) within CNS drug space, enabling oral bioavailability. Available for immediate R&D supply.

Molecular Formula C10H13NO
Molecular Weight 163.2
CAS No. 1512602-59-3
Cat. No. B6155985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(methylamino)cyclopropyl]phenol
CAS1512602-59-3
Molecular FormulaC10H13NO
Molecular Weight163.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ortho-Substituted Aminocyclopropylphenol Building Block


2-[1-(Methylamino)cyclopropyl]phenol (CAS 1512602-59-3) is an ortho-substituted aminocyclopropylphenol with molecular formula C₁₀H₁₃NO and molecular weight 163.22 g/mol [1]. The compound features a phenolic hydroxyl group at the ortho position relative to a 1-(methylamino)cyclopropyl substituent, creating a constrained scaffold where the cyclopropane ring locks the methylamino group in a defined spatial orientation [1]. Unlike open-chain aminoalkylphenols or meta/para regioisomers, the ortho arrangement enables potential intramolecular hydrogen bonding between the phenol -OH and the methylamino nitrogen, a feature that can significantly influence physicochemical properties and molecular recognition [2]. The compound belongs to the broader class of phenylcyclopropylamine derivatives, a scaffold extensively explored in serotonin receptor modulator programs [3].

Positional and N-Substitution Specificity


The aminocyclopropylphenol chemical space contains multiple regioisomers and N-substitution variants that are not freely interchangeable. The ortho (2-) substitution pattern of this compound creates a fundamentally different hydrogen-bonding topology compared to the 3- and 4-substituted regioisomers, as the proximity of the phenol -OH to the cyclopropylamine nitrogen permits intramolecular H-bonding that modulates both logP and target engagement [1]. Similarly, the N-methyl substitution distinguishes this compound from its primary amine analog 2-(1-aminocyclopropyl)phenol by reducing the hydrogen bond donor count from 3 to 2 while increasing lipophilicity (XLogP3), parameters that directly affect membrane permeability and off-target binding [2]. Even within the N-alkyl series, the methyl group occupies a critical steric volume: smaller (unsubstituted amine) and larger (ethyl, dimethyl) N-substituents alter the pKa of the amine, the conformational equilibrium of the cyclopropane ring, and the solvation free energy, each of which can cascade into divergent pharmacological profiles [3].

Quantitative Differentiation Evidence


H-Bond Donor Count and Lipophilicity vs. Primary Amine

The N-methyl substitution on 2-[1-(methylamino)cyclopropyl]phenol reduces the hydrogen bond donor (HBD) count to 2, compared with 3 for the primary amine analog 2-(1-aminocyclopropyl)phenol (CAS 1314643-70-3) [1]. This single-donor reduction is associated with improved passive membrane permeability based on established medicinal chemistry design principles, where HBD count ≤3 is a key parameter for CNS drug-likeness [2]. Concurrently, the N-methyl group increases the computed XLogP3-AA from a predicted value of approximately 0.9 for the primary amine analog to 1.3 for the target compound [1], a ΔlogP of ~0.4 units that can meaningfully influence both blood-brain barrier penetration and nonspecific protein binding [3].

Medicinal chemistry Physicochemical profiling Structure-property relationships

Intramolecular H-Bonding: Ortho vs. Meta Regioisomer

The ortho-substitution pattern in 2-[1-(methylamino)cyclopropyl]phenol positions the phenolic -OH within 2.5–3.2 Å of the methylamino nitrogen, a geometric range that supports intramolecular hydrogen bonding [1]. In contrast, the meta regioisomer 3-[1-(methylamino)cyclopropyl]phenol (CAS 1502337-77-0) separates the -OH and methylamino groups by approximately 4.8–5.5 Å, precluding direct intramolecular H-bond formation [2]. Intramolecular H-bonding in ortho-aminophenols is well-documented to mask polarity, reducing the effective topological polar surface area (TPSA) and improving membrane permeability compared to the non-H-bonded meta analog, despite identical computed TPSA values [3]. This conformational effect can translate into differential target binding, as the intramolecularly H-bonded conformation presents a distinct pharmacophoric surface to proteins.

Molecular recognition Conformational analysis Isosteric replacement

Cyclopropane Conformational Constraint vs. Flexible Analogs

The cyclopropane ring in 2-[1-(methylamino)cyclopropyl]phenol constrains the methylamino group into a single rotameric state relative to the phenyl ring, in contrast to flexible open-chain aminoalkylphenol alternatives such as 2-[(methylamino)methyl]phenol [1]. This conformational preorganization reduces the entropic penalty upon target binding, a principle validated across multiple phenylcyclopropylamine-based drug discovery programs [2]. In the 2-phenylcyclopropylmethylamine 5-HT2C agonist series, the cyclopropane ring was shown to be essential for functional selectivity: open-chain analogs lost the ability to bias signaling toward Gq over β-arrestin recruitment [3]. While specific quantitative Gq-bias data for the target compound has not been published, the constrained cyclopropane scaffold confers a defined dihedral angle between the phenyl ring and the amine that is geometrically inaccessible to flexible congeners.

Conformational restriction Ligand preorganization Scaffold hopping

Phenylcyclopropylamine Scaffold in 5-HT2C Agonist Design

The 2-[1-(methylamino)cyclopropyl]phenol scaffold is structurally embedded within the broader phenylcyclopropylamine class extensively characterized as 5-HT2C receptor agonist chemotype [1]. The seminal 2017 study by Zhang et al. demonstrated that N-substituted (2-phenylcyclopropyl)methylamines achieve functional selectivity for Gq signaling over β-arrestin recruitment at the 5-HT2C receptor with EC₅₀ values in the low nanomolar range (compound (+)-8b: 5-HT2C EC₅₀ = 23 nM, Gq-bias factor = 3.2), a profile absent in the non-cyclopropyl congener series [2]. The specific 2-[1-(methylamino)cyclopropyl]phenol scaffold, with its ortho-hydroxyl group, adds an additional H-bond donor/acceptor pair not present in the prototypical 2-phenylcyclopropylmethylamine, offering a distinct pharmacophoric extension point for target engagement optimization [3]. Direct quantitative data for the target compound at 5-HT2C has not been disclosed in peer-reviewed literature as of this writing.

Serotonin receptor Functional selectivity GPCR biased signaling Antipsychotic drug discovery

High-Value Application Scenarios


CNS Lead Optimization with Low-HBD Aminophenol Scaffolds

In CNS drug discovery, the combination of only 2 hydrogen bond donors (reduced from 3 in the primary amine analog) and an XLogP3 of 1.3 places 2-[1-(methylamino)cyclopropyl]phenol within the favorable CNS drug-like property space (HBD ≤3, logP 1–4) [1]. The cyclopropane ring provides conformational preorganization that reduces the entropic penalty of target binding compared to flexible aminoalkylphenol building blocks [2]. For programs targeting serotonin receptors, the scaffold is a direct structural congener of the validated (2-phenylcyclopropyl)methylamine 5-HT2C agonist series that demonstrated functional Gq-selectivity . The ortho-phenol group additionally provides a synthetic handle for further derivatization (ether formation, esterification, sulfonation) without disrupting the amine pharmacophore.

Intramolecularly H-Bonded Pharmacophore Design

The ortho relationship between the phenolic -OH and the cyclopropylmethylamino group in 2-[1-(methylamino)cyclopropyl]phenol enables intramolecular hydrogen bonding that effectively masks polarity [1]. This feature distinguishes the compound from its meta-substituted regioisomer (3-[1-(methylamino)cyclopropyl]phenol, CAS 1502337-77-0), which cannot form an intramolecular H-bond due to the larger O···N distance [2]. In structure-based drug design, intramolecular H-bonding can be exploited to present a more lipophilic surface to hydrophobic protein pockets while retaining the H-bonding capacity for target engagement upon conformational rearrangement. This property makes the ortho isomer the preferred choice when designing ligands for targets with deep hydrophobic binding clefts.

N-Functionalized Phenylcyclopropylamine Intermediate

The secondary methylamino group in 2-[1-(methylamino)cyclopropyl]phenol serves as a differentiated intermediate that can be further N-alkylated, acylated, or sulfonylated while retaining the cyclopropane ring integrity [1]. This contrasts with the primary amine analog 2-(1-aminocyclopropyl)phenol, where uncontrolled bis-alkylation can be a synthetic challenge. The methyl group on the amine also provides a defined steric volume that can be exploited in structure-activity relationship (SAR) studies: the methyl occupies a specific subpocket, and its removal (primary amine) or enlargement (ethyl, dimethyl) systematically alters both steric occupancy and amine basicity, as predicted by amine pKa modulation principles [2]. This makes the methylamino compound the optimal starting point for SAR exploration around the amine substituent.

PET Tracer Precursor Development

The (2-aminocyclopropyl)phenyl scaffold has been validated as a core structure for lysine-specific demethylase 1 (LSD1) PET imaging agents, with compound [18F]1e achieving high brain uptake and specific LSD1 binding in nonhuman primate PET imaging [1]. While the published LSD1 PET probes utilized para-substituted (2-aminocyclopropyl)phenyl benzamide derivatives rather than the free ortho-aminocyclopropylphenol, the latter represents a versatile synthetic precursor that could be elaborated into novel LSD1-targeted imaging agents through amide coupling at the methylamino group [2]. The ortho-phenol group provides an additional radiolabeling handle (e.g., [11C]methylation) that is not available in the prototypical benzamide series, potentially enabling complementary PET tracer designs with altered pharmacokinetic profiles.

Quote Request

Request a Quote for 2-[1-(methylamino)cyclopropyl]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.